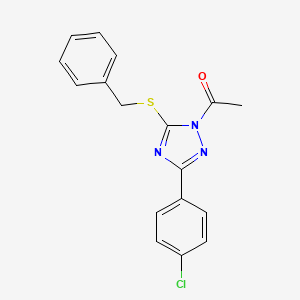
1-acetyl-5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles. It has been found to have various applications in scientific research, particularly in the fields of medicine and agriculture.
Mécanisme D'action
The mechanism of action of 1-acetyl-5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazole is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cytochrome P450 and thioredoxin reductase. These enzymes play a crucial role in various cellular processes, including metabolism and redox regulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of fungi and viruses. In addition, it has also been found to have herbicidal and insecticidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-acetyl-5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazole in lab experiments is its broad range of applications. It has been studied for its potential use in various fields, including medicine and agriculture. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Orientations Futures
There are several future directions for the study of 1-acetyl-5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to optimize its synthesis method to improve yield and scalability. Additionally, further studies are needed to better understand its mechanism of action and potential toxicity. Finally, its potential use as a herbicide and insecticide should also be further explored.
Conclusion:
In conclusion, this compound is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent and its use in agriculture.
Méthodes De Synthèse
The synthesis of 1-acetyl-5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazole involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then treated with benzyl chloride to obtain the final compound. This synthesis method has been reported to have a yield of 63% and has been optimized for scale-up.
Applications De Recherche Scientifique
1-Acetyl-5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazole has been found to have various applications in scientific research. It has been studied for its potential as an antifungal, antitumor, and antiviral agent. In addition, it has also been investigated for its potential use as a herbicide and insecticide.
Propriétés
IUPAC Name |
1-[5-benzylsulfanyl-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-12(22)21-17(23-11-13-5-3-2-4-6-13)19-16(20-21)14-7-9-15(18)10-8-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIVDTFVJLDXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5804060.png)
![12H-dibenzo[d,g][1,3]dioxocin-12-one](/img/structure/B5804061.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5804074.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5804077.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5804100.png)


![3-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5804121.png)

![2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5804138.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5804143.png)

![N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5804161.png)